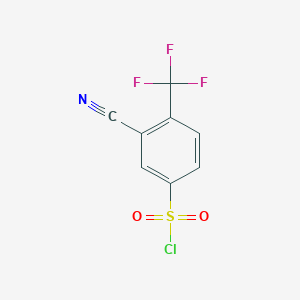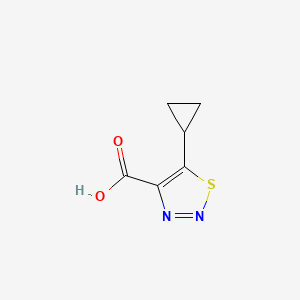
5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid
Descripción general
Descripción
5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid (5-CPCA) is a thiadiazole compound that has been studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, anti-oxidative, and anti-cancer properties, making it an attractive target for drug development. 5-CPCA has also been studied for its use in the synthesis of various pharmaceuticals and as a potential therapeutic agent for a variety of diseases.
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-inflammatory Activities
Research has demonstrated that derivatives of 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid exhibit promising antimicrobial and anti-inflammatory properties. One study synthesized bis-heterocyclic derivatives incorporating thiadiazole moieties and tested them for antifungal, antimicrobial, anti-inflammatory, analgesic, and toxic activities. The study found specific compounds to be highly potent in the antimicrobial spectrum against a variety of microbes and showed significant anti-inflammatory and analgesic activities (Kumar & Panwar, 2015).
Synthesis and Characterization of Heterocyclic Derivatives
Another area of research involves the synthesis and characterization of new heterocyclic derivatives from cyclopropane dicarboxylic acid, which includes thiadiazole and 1,2,4-triazole moieties. These derivatives offer potential for further exploration in various scientific applications due to their unique structural properties (Sharba et al., 2005).
Angiotensin II Receptor Antagonistic Activities
Derivatives bearing acidic heterocycles, including 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid, have shown angiotensin II receptor antagonistic activities. These compounds were synthesized and evaluated for their ability to inhibit angiotensin II-induced responses, displaying high affinity for the AT1 receptor and effective oral bioavailability (Kohara et al., 1996).
Electrochemical Reduction Studies
The electrochemical reduction of 1,3,4-thiadiazoles has been studied, revealing insights into the electrode process mechanisms and the formation of cyclopentene carboxylic acid products. This research contributes to understanding the electrochemical behaviors of thiadiazole derivatives and their potential applications in various fields (Fahmy et al., 1988).
Propiedades
IUPAC Name |
5-cyclopropylthiadiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c9-6(10)4-5(3-1-2-3)11-8-7-4/h3H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSNHSMHDHQLHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401224401 | |
| Record name | 1,2,3-Thiadiazole-4-carboxylic acid, 5-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401224401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid | |
CAS RN |
1445951-16-5 | |
| Record name | 1,2,3-Thiadiazole-4-carboxylic acid, 5-cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445951-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Thiadiazole-4-carboxylic acid, 5-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401224401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




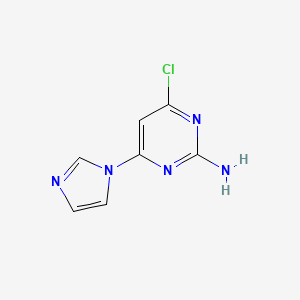
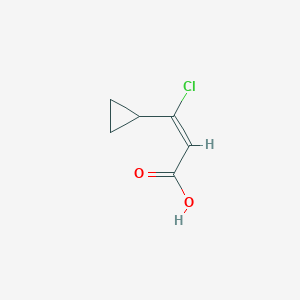
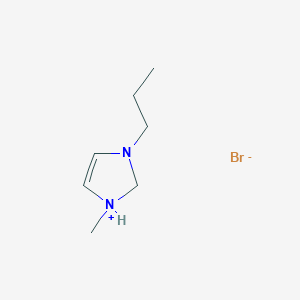

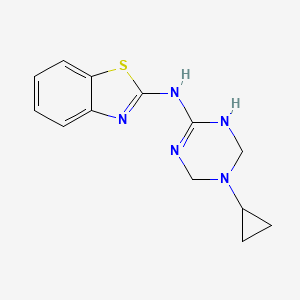
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1530603.png)

![2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1530607.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1530609.png)
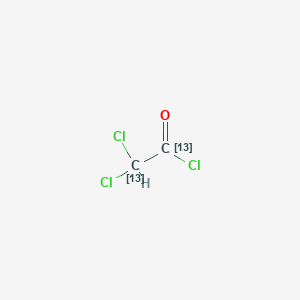

![2-[(Dimethylamino)methylene]-5-(5-methyl-2-furyl)cyclohexane-1,3-dione](/img/structure/B1530612.png)
